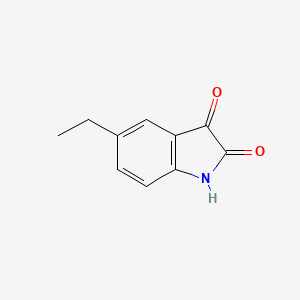







|
REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8]C(=O)[C:6]2=[O:13])[CH3:2].[OH:14]O>[OH-].[Na+]>[NH2:8][C:9]1[CH:10]=[CH:11][C:3]([CH2:1][CH3:2])=[CH:4][C:5]=1[C:6]([OH:13])=[O:14] |f:2.3|
|


|
Name
|
|
|
Quantity
|
24.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C=1C=C2C(C(NC2=CC1)=O)=O
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
|
Name
|
|
|
Quantity
|
226 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
II
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
mp: 128-129° C. (Lit.: 126° C.)
|
|
Type
|
CUSTOM
|
|
Details
|
tret=7.00 min (Grad 1)
|
|
Duration
|
7 min
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C(=O)O)C=C(C=C1)CC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |